2,4-Dimethoxypyrimidine-5-carboxylic acid
Overview
Description
2,4-Dimethoxypyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Compounds Synthesis : A study demonstrated the microwave-assisted multicomponent synthesis of antiproliferative compounds using 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, a derivative of 2,4-Dimethoxypyrimidine-5-carboxylic acid. This method is efficient, rapid, and environmentally friendly, showing promise in drug development for cancer treatment (S. G. Patel et al., 2022).
Hydrogen-Bonding Patterns : Another study focused on the hydrogen-bonding patterns in compounds related to this compound, which could be significant for pharmaceutical applications by improving drug action through targeted hydrogen bonding processes (K. Thanigaimani et al., 2007).
Carbon-Nitrogen Bond Cleavage Reactions : Research has been conducted on novel carbon-nitrogen bond cleavage reactions involving pyrimidine derivatives, leading to the synthesis of compounds with potential applications in organic synthesis and drug discovery (B. Lal & R. Gidwani, 1993).
Antimicrobial Activity : Pyrimidine derivatives, including those derived from this compound, have been shown to exhibit good antibacterial activity, comparable to standard antibiotics such as Penicillin and Ampicillin (A. Dişli et al., 2013).
Catalytic Synthesis in Aqueous Media : A TiO2/SiO2 nanocomposite has been used to catalyze the efficient synthesis of pyrido[2,3-d]pyrimidine-7-carboxylic acids, a related compound, in aqueous media at room temperature, suggesting a green chemistry approach (Sepehr Sadegh-Samiei & Shahrzad Abdolmohammadi, 2018).
Design of Cocrystals : Research into the design of cocrystals involving aminopyrimidines and carboxylic acids, including derivatives of this compound, has been conducted. This work is vital in understanding the structural properties of these compounds (Samuel Ebenezer & P. Muthiah, 2012).
Mechanism of Action
Target of Action
The primary target of 2,4-Dimethoxypyrimidine-5-carboxylic acid is currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Biochemical Analysis
Biochemical Properties
Pyrimidines play a crucial role in biochemical reactions as they are fundamental components of nucleic acids, DNA and RNA . They interact with various enzymes and proteins during DNA synthesis and cellular metabolism .
Molecular Mechanism
Pyrimidines, as a class, are involved in various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidines are known to be involved in several metabolic pathways, including nucleotide metabolism .
Properties
IUPAC Name |
2,4-dimethoxypyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCGXPSWYGHPDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551382 | |
Record name | 2,4-Dimethoxypyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110821-07-3 | |
Record name | 2,4-Dimethoxypyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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